molecular formula C13H18O3 B1469233 4-(3-Isopropoxyphenyl)-butyric acid CAS No. 1340145-54-1

4-(3-Isopropoxyphenyl)-butyric acid

Cat. No.: B1469233
CAS No.: 1340145-54-1
M. Wt: 222.28 g/mol
InChI Key: UFBIHRUCCSSXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Isopropoxyphenyl)-butyric acid is an organic compound that features a butyric acid moiety attached to a phenyl ring substituted with an isopropoxy group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropoxyphenyl)-butyric acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-isopropoxybenzene, which can be obtained by the etherification of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.

    Friedel-Crafts Alkylation: The 3-isopropoxybenzene undergoes Friedel-Crafts alkylation with butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butyric acid moiety.

    Hydrolysis: The resulting product is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isopropoxyphenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(3-Isopropoxyphenyl)-butyric acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Isopropoxyphenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxyphenyl)-butyric acid
  • 4-(3-Ethoxyphenyl)-butyric acid
  • 4-(3-Propoxyphenyl)-butyric acid

Uniqueness

4-(3-Isopropoxyphenyl)-butyric acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkoxy groups. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

4-(3-propan-2-yloxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10(2)16-12-7-3-5-11(9-12)6-4-8-13(14)15/h3,5,7,9-10H,4,6,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBIHRUCCSSXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Isopropoxyphenyl)-butyric acid
Reactant of Route 2
Reactant of Route 2
4-(3-Isopropoxyphenyl)-butyric acid
Reactant of Route 3
Reactant of Route 3
4-(3-Isopropoxyphenyl)-butyric acid
Reactant of Route 4
Reactant of Route 4
4-(3-Isopropoxyphenyl)-butyric acid
Reactant of Route 5
Reactant of Route 5
4-(3-Isopropoxyphenyl)-butyric acid
Reactant of Route 6
4-(3-Isopropoxyphenyl)-butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.